![molecular formula C21H19N3O2S B5669068 3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5669068.png)
3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole involves complex organic reactions. For instance, the synthesis of a related compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, as a potential PET probe, was achieved with a decay-corrected radiochemical yield and specific activity at the end of bombardment, indicating the intricate steps required to introduce specific functional groups and isotopic labels (Gao et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole showcases a complex arrangement of rings and substituents. For example, a closely related structure involves 3-fluorobenzoyl linked by hydrogen bonds forming a three-dimensional structure, highlighting the potential for diverse molecular interactions and the significance of substituents in determining the overall molecular conformation (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving benzofuran and benzo[d]isothiazole derivatives, including those with piperazine moieties, are crucial for developing compounds with desired biological activities. For instance, benzofuran and benzo[d]isothiazole derivatives have been synthesized for Mycobacterium tuberculosis DNA GyrB inhibition, indicating the potential for targeted chemical modifications to achieve specific biological effects (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of such compounds are essential for understanding their behavior in different environments. While specific data on 3-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,2-benzisothiazole were not directly available, the physical properties of similar compounds, such as solubility, melting point, and stability, play a crucial role in their application in research and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are pivotal for the application of these compounds in scientific research. The synthesis and characterization of novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, provide insights into the chemical behavior of such compounds and their potential utility in pharmacological evaluations (Kumar et al., 2017).
properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-12-16-13-15(6-7-18(16)26-14)21(25)24-10-8-23(9-11-24)20-17-4-2-3-5-19(17)27-22-20/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBSGUBCICVLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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